molecular formula C8H5F3N2 B8641264 2-Pyridinamine, 5-ethynyl-4-(trifluoromethyl)-

2-Pyridinamine, 5-ethynyl-4-(trifluoromethyl)-

Cat. No. B8641264
M. Wt: 186.13 g/mol
InChI Key: JUHXICQZFNFDSY-UHFFFAOYSA-N
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Patent
US08633183B2

Procedure details

The title compound is synthesized according to general procedure GP3 starting from 5.9 g (22.6 mmol) 4-trifluoromethyl-5-trimethylsilanylethynyl-pyridin-2-ylamine and 1.56 g (11.3 mmol) K2CO3 in 50 mL MeOH. The product is purified by chromatography on silica gel using a DCM/MeOH gradient. Yield: 2.97 g (71%).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[C:8]([C:9]#[C:10][Si](C)(C)C)=[CH:7][N:6]=[C:5]([NH2:15])[CH:4]=1.C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:8]1[C:3]([C:2]([F:17])([F:1])[F:16])=[CH:4][C:5]([NH2:15])=[N:6][CH:7]=1)#[CH:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
FC(C1=CC(=NC=C1C#C[Si](C)(C)C)N)(F)F
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product is purified by chromatography on silica gel using a DCM/MeOH gradient

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C(=CC(=NC1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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